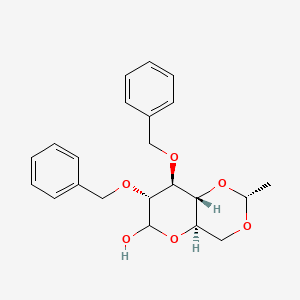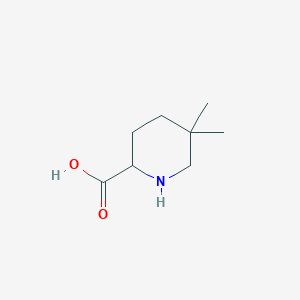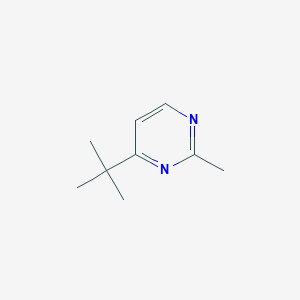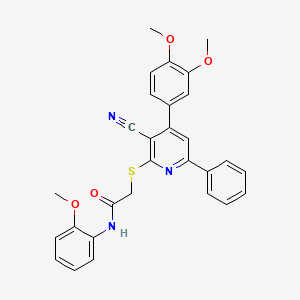
D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-グルコピラノース, 4,6-O-(1R)-エチリデン-2,3-ビス-O-(フェニルメチル)-は、天然に存在する糖であるD-グルコースの誘導体です。この化合物は、グルコピラノース環の4,6位にエチリデン基、2,3位にフェニルメチル基が存在することを特徴としています。炭水化物化学で広く使用されており、科学研究においてさまざまな用途があります。
製法
合成経路と反応条件
D-グルコピラノース, 4,6-O-(1R)-エチリデン-2,3-ビス-O-(フェニルメチル)-の合成は、通常、D-グルコースの水酸基の保護、それに続く選択的脱保護と官能基化を含みます。 一般的な方法の1つは、アシル化反応とアルキル化反応を用いてエチリデン基とフェニルメチル基を導入する方法です 。反応条件には、通常、触媒と特定の溶媒を使用し、高い収率と純度を実現します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、効率性、コスト効率、スケーラビリティを最適化するために設計されています。連続フロー化学や自動合成などの技術を用いて、生産速度と一貫性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in D-glucose followed by selective deprotection and functionalization. One common method involves the use of acylation and alkylation reactions to introduce the ethylidene and phenylmethyl groups . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
反応の種類
D-グルコピラノース, 4,6-O-(1R)-エチリデン-2,3-ビス-O-(フェニルメチル)-は、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、保護基を除去したり、化合物を別の誘導体に変換したりするために使用できます。
置換: 置換反応により、分子内の特定の原子または基を置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応を促進するための触媒などがあります。 条件には、通常、最適な反応結果を得るために、制御された温度、pHレベル、溶媒系が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはアルデヒドが生成される可能性がありますが、還元によりアルコールまたはアルカンが生成される可能性があります。置換反応は、異なる官能基を持つさまざまな誘導体を生じさせる可能性があります。
科学的研究の応用
D-グルコピラノース, 4,6-O-(1R)-エチリデン-2,3-ビス-O-(フェニルメチル)-は、科学研究で数多くの用途があります。
化学: より複雑な炭水化物やグリコシドの合成における構成要素として使用されます。
生物学: この化合物は、炭水化物代謝や酵素相互作用の研究に使用されます。
医学: 医薬品や診断薬の開発における前駆体として役立ちます。
作用機序
D-グルコピラノース, 4,6-O-(1R)-エチリデン-2,3-ビス-O-(フェニルメチル)-の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、さまざまな酵素の基質または阻害剤として作用し、グリコシル化やシグナル伝達などの生化学的プロセスに影響を与えます。 エチリデン基とフェニルメチル基は、その活性と特異性を調節する上で重要な役割を果たします .
類似化合物との比較
類似化合物
2,3,4,6-テトラ-O-ベンジル-D-グルコピラノース: この化合物は、2,3,4、および6位にベンジル基を持ち、構造的に類似していますが、機能的に異なります。
2-アセトアミド-2-デオキシ-β-D-グルコピラノース: この誘導体は、アセトアミド基を含み、異なる化学的性質と生物学的活性を示します.
独自性
D-グルコピラノース, 4,6-O-(1R)-エチリデン-2,3-ビス-O-(フェニルメチル)-は、その特定の官能基とそのグルコピラノース環上の位置のために独特です。これらの修飾により、独特の反応性と相互作用プロファイルが与えられ、研究や産業における特殊な用途に役立ちます。
特性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(2R,4aR,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol |
InChI |
InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15-,18-,19-,20+,21-,22?/m1/s1 |
InChIキー |
BALYQVSNDKYQHO-FGNVNEHASA-N |
異性体SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)




![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)



![(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)

